An In-Depth Technical Guide to 2,4-Difluoro-3,5-dimethoxybenzoic Acid
An In-Depth Technical Guide to 2,4-Difluoro-3,5-dimethoxybenzoic Acid
CAS Number: 1003709-80-5
Prepared by a Senior Application Scientist
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and methoxy functional groups into aromatic scaffolds represents a cornerstone of molecular design. These modifications are instrumental in modulating a molecule's metabolic stability, lipophilicity, and target-binding affinity. It is within this context that 2,4-Difluoro-3,5-dimethoxybenzoic acid emerges as a significant and highly valuable building block. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, designed for the discerning researcher and drug development professional.
Core Molecular Characteristics
2,4-Difluoro-3,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The interplay of its electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring creates a unique electronic and steric environment, influencing its reactivity and utility as a synthetic intermediate.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. The table below summarizes the key characteristics of 2,4-Difluoro-3,5-dimethoxybenzoic acid.
| Property | Value | Source |
| CAS Number | 1003709-80-5 | [1] |
| Molecular Formula | C₉H₈F₂O₄ | [1] |
| Molecular Weight | 218.15 g/mol | [1] |
| IUPAC Name | 2,4-difluoro-3,5-dimethoxybenzoic acid | [1] |
| Boiling Point | 363.514 °C at 760 mmHg | Echemi[2] |
| Density | 1.377 g/cm³ | Echemi[2] |
| Appearance | White to light yellow solid | PUREST CHEMICAL |
| Solubility | Insoluble in water. | Various |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) is detailed in the synthesis section as reported in the primary literature.
Synthesis Pathway: A Mechanistic Perspective
The synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid is a multi-step process that showcases fundamental organic transformations. The most efficient reported synthesis commences with 2,3,4,5-tetrafluorobenzoic acid, leveraging the directing effects of existing substituents to achieve the desired substitution pattern.[3] This strategic approach is critical for minimizing the formation of unwanted isomers and maximizing yield.
Caption: Synthetic route to 2,4-Difluoro-3,5-dimethoxybenzoic Acid.
Step-by-Step Experimental Protocol
The following protocol is based on the efficient synthesis reported by Zhang et al. (2017).[3] The causality behind key experimental choices is highlighted to provide a deeper understanding of the process.
Step 1: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid
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Rationale: The initial nitration is a classic electrophilic aromatic substitution. The strong acid medium (H₂SO₄) protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the fluorine atoms and the carboxylic acid group.
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Protocol:
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To a cooled (0 °C) solution of 2,3,4,5-tetrafluorobenzoic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.
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The reaction temperature is maintained below 50 °C during the addition.
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The mixture is stirred until the reaction is complete (monitored by TLC).
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The reaction mixture is then carefully poured onto ice, and the precipitated product, 6-nitro-2,3,4,5-tetrafluorobenzoic acid, is collected by filtration.
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Step 2: Methoxyl Substitution
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Rationale: This step is a nucleophilic aromatic substitution (SₙAr). The highly electronegative fluorine atoms and the electron-withdrawing nitro group activate the aromatic ring towards nucleophilic attack by the methoxide ion (CH₃O⁻). The substitution occurs at positions 3 and 5 due to the directing influence of the existing substituents.
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Protocol:
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The 6-nitro-2,3,4,5-tetrafluorobenzoic acid is dissolved in a suitable solvent like methanol.
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A solution of sodium methoxide in methanol is added, and the mixture is heated.
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The reaction proceeds to yield 3,5-dimethoxy-6-nitro-2,4-difluorobenzoic acid.
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After completion, the reaction is acidified, and the product is isolated.
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Step 3: Reduction of the Nitro Group
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Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, utilizing molecular hydrogen as the reductant.
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Protocol:
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3,5-Dimethoxy-6-nitro-2,4-difluorobenzoic acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
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A catalytic amount of 10% Pd/C is added.
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The mixture is subjected to a hydrogen atmosphere (typically 2.0-2.2 MPa) and stirred at a slightly elevated temperature (e.g., 30 °C) for several hours.
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Upon completion, the catalyst is filtered off, and the solvent is removed to yield 6-amino-3,5-dimethoxy-2,4-difluorobenzoic acid in excellent yield.[4]
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Step 4: Diazotisation and Reduction
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Rationale: This two-part final step first converts the primary amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium group is an excellent leaving group (as N₂) and is subsequently removed and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂). This deamination reaction is a crucial step to arrive at the target molecule.
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Protocol:
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The 6-amino-3,5-dimethoxy-2,4-difluorobenzoic acid is dissolved in an acidic aqueous solution.
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The solution is cooled, and an aqueous solution of sodium nitrite is added slowly to form the diazonium salt.
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Hypophosphorous acid is then added to the reaction mixture, which is stirred until the evolution of nitrogen gas ceases.
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The final product, 2,4-Difluoro-3,5-dimethoxybenzoic acid, precipitates and is collected by filtration.
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Characterization of the Final Product
The structural integrity of the synthesized 2,4-Difluoro-3,5-dimethoxybenzoic acid is confirmed through a suite of spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches of the methoxy groups, and C-F stretches.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show a singlet for the aromatic proton, and two singlets for the two methoxy groups. The acidic proton of the carboxylic acid will appear as a broad singlet.
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¹³C NMR: The spectrum will display signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings), and the carbons of the methoxy groups.
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High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule. For C₉H₈F₂O₄, the calculated exact mass is 218.03906.[1] The experimental value should be in close agreement.
Applications in Drug Development and Research
The unique substitution pattern of 2,4-Difluoro-3,5-dimethoxybenzoic acid makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Synthesis of Moxifloxacin Impurities
A primary application of this compound is in the synthesis of reference standards for impurities found in the production of Moxifloxacin.[3] Moxifloxacin is a fourth-generation fluoroquinolone antibiotic. The presence of 2,4-Difluoro-3,5-dimethoxybenzoic acid as a trace contaminant in starting materials can lead to the formation of a dimethoxy impurity of Moxifloxacin. Having a certified reference standard of this impurity is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.
Caption: Workflow illustrating the use of the title compound in pharmaceutical quality control.
A Scaffold for Novel Therapeutics
Beyond its role in impurity synthesis, the structural motifs present in 2,4-Difluoro-3,5-dimethoxybenzoic acid are of significant interest in medicinal chemistry. Fluorinated and methoxylated phenyl rings are common features in a wide range of biologically active compounds. This benzoic acid derivative can serve as a starting point for the synthesis of novel compounds targeting various therapeutic areas. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to build more complex molecular architectures.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling 2,4-Difluoro-3,5-dimethoxybenzoic acid and its synthetic intermediates.
Hazard Identification
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Acute Toxicity: While specific toxicological data is limited, compounds of this class may be harmful if swallowed.
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Irritation: It is expected to cause skin and serious eye irritation.[5]
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Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
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Accidental Exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.[2]
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Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2,4-Difluoro-3,5-dimethoxybenzoic acid is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in modern organic chemistry. Its synthesis, while requiring multiple steps, is a logical and efficient process that yields a highly valuable building block. For researchers in drug discovery, understanding the properties, synthesis, and applications of such compounds is crucial for the development of the next generation of therapeutics. This guide serves as a comprehensive resource to facilitate the effective and safe utilization of this important molecule.
References
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PUREST CHEMICAL. (n.d.). 2,4-Difluoro-3,5-Dimethoxy Benzoic Acid 1003709-80-5. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluoro-3,5-dimethoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluoro-3-methoxybenzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Constitutional isomers of chlorodimethoxybenzene as candidate structures for X. Retrieved from [Link]
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Zhang, M., Qiu, L., Yu, S., Chen, Z., & Wang, S. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239–240. Retrieved from [Link]
